REACTION_CXSMILES
|
Cl[CH2:2][C:3](=[O:12])[C:4]([CH:7]1[O:11][CH2:10][CH2:9][O:8]1)([CH3:6])[CH3:5].[NH:13]1[CH:17]=[CH:16][N:15]=[CH:14]1>C(#N)C>[N:13]1([CH2:2][C:3](=[O:12])[C:4]([CH:7]2[O:11][CH2:10][CH2:9][O:8]2)([CH3:6])[CH3:5])[CH:17]=[CH:16][N:15]=[CH:14]1
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Name
|
|
Quantity
|
106.8 g
|
Type
|
reactant
|
Smiles
|
ClCC(C(C)(C)C1OCCO1)=O
|
Name
|
|
Quantity
|
74.8 g
|
Type
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reactant
|
Smiles
|
N1C=NC=C1
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
|
C(C)#N
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISTILLATION
|
Details
|
The solvent is distilled off
|
Type
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EXTRACTION
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Details
|
the solution is extracted with twice 1 liter of water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The methylene chloride phase is dried over sodium sulphate
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)CC(C(C)(C)C1OCCO1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 71.7 g | |
YIELD: PERCENTYIELD | 57.7% | |
YIELD: CALCULATEDPERCENTYIELD | 58.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |